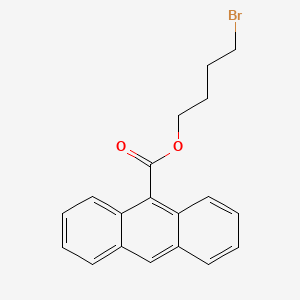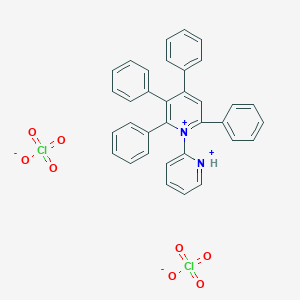
2,3,4,6-Tetraphenyl-1,2'-bipyridin-1-ium diperchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,6-Tetraphenyl-1,2’-bipyridin-1-ium diperchlorate is a complex organic compound known for its unique structural and electronic properties. This compound belongs to the bipyridinium family, which is widely studied in the field of supramolecular chemistry due to its ability to form stable complexes with various metal ions . The presence of multiple phenyl groups enhances its stability and electronic characteristics, making it a valuable compound for various scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,6-Tetraphenyl-1,2’-bipyridin-1-ium diperchlorate typically involves the cyclocondensation reaction between rigid, electron-rich aromatic diamines and 1,1’-bis(2,4-dinitrophenyl)-4,4’-bipyridinium salts . This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of specific solvents and catalysts to facilitate the cyclocondensation process.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,4,6-Tetraphenyl-1,2’-bipyridin-1-ium diperchlorate undergoes various chemical reactions, including:
Reduction: It can undergo reduction reactions, leading to the formation of reduced bipyridinium species.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures and solvents, to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield bipyridinium cations with different oxidation states, while substitution reactions can introduce various functional groups onto the phenyl rings .
Applications De Recherche Scientifique
2,3,4,6-Tetraphenyl-1,2’-bipyridin-1-ium diperchlorate has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2,3,4,6-Tetraphenyl-1,2’-bipyridin-1-ium diperchlorate involves its ability to undergo redox reactions. The compound can accept and donate electrons, making it a valuable component in electrochemical applications . The molecular targets and pathways involved include interactions with metal ions and participation in electron transfer processes, which are crucial for its function in various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Bipyridinium: Known for its electrochemical properties and used in similar applications.
3,3’-Bipyridinium: Exhibits different electronic properties due to the position of the nitrogen atoms.
2,2’-Bipyridinium: Commonly used as a ligand in coordination chemistry.
Uniqueness
2,3,4,6-Tetraphenyl-1,2’-bipyridin-1-ium diperchlorate is unique due to the presence of multiple phenyl groups, which enhance its stability and electronic properties. This makes it particularly valuable in applications requiring stable and efficient electron transfer processes .
Propriétés
Numéro CAS |
144522-27-0 |
|---|---|
Formule moléculaire |
C34H26Cl2N2O8 |
Poids moléculaire |
661.5 g/mol |
Nom IUPAC |
2,3,4,6-tetraphenyl-1-pyridin-1-ium-2-ylpyridin-1-ium;diperchlorate |
InChI |
InChI=1S/C34H25N2.2ClHO4/c1-5-15-26(16-6-1)30-25-31(27-17-7-2-8-18-27)36(32-23-13-14-24-35-32)34(29-21-11-4-12-22-29)33(30)28-19-9-3-10-20-28;2*2-1(3,4)5/h1-25H;2*(H,2,3,4,5)/q+1;;/p-1 |
Clé InChI |
YUUNFKYVJMJOLV-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=[N+](C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=[NH+]5)C6=CC=CC=C6.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


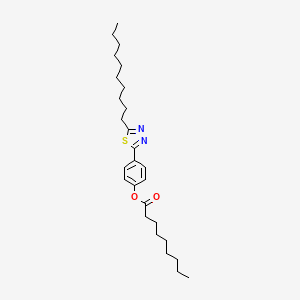
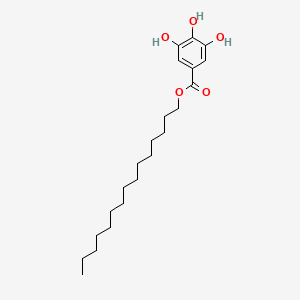
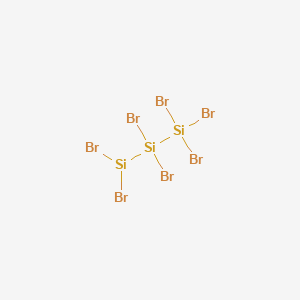
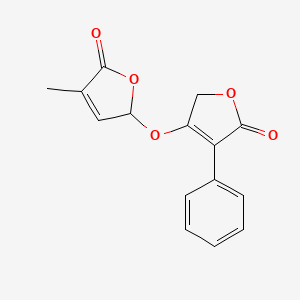
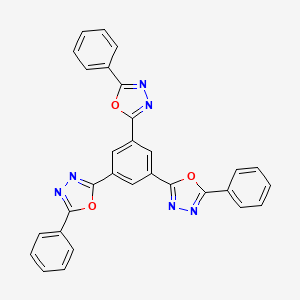
![1-{5-[2-(Triethoxysilyl)ethyl]-2,3-dihydro-1,4-benzodioxin-6-yl}ethan-1-one](/img/structure/B15164081.png)

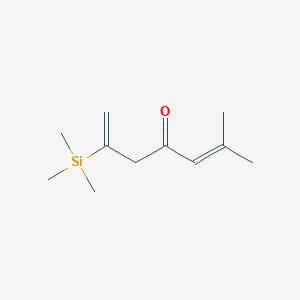

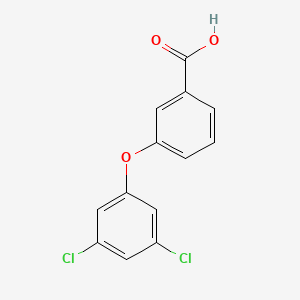
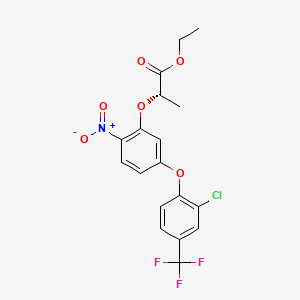
![3-Methyl-1-[2,4,6-tri(propan-2-yl)cyclohexyl]phospholane](/img/structure/B15164127.png)
